(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Description
(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, or 5-Methyl-THF-amine, is a compound with a variety of applications in scientific research. It has been used to synthesize a number of compounds, including drugs and other pharmaceuticals, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Catalytic Reduction of Biomass-Derived Furanic Compounds
One study focuses on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), which are crucial platform chemicals in biorefinery. This process involves various reactions including hydrogenation and C-O hydrogenolysis, leading to the production of valuable compounds like furfuryl alcohol and tetrahydrofurfuryl alcohol. These compounds have implications in creating environmentally friendly and sustainable chemical processes (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis and Biological Activity Studies
Another study involves the synthesis and examination of the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives. These compounds were tested for cytotoxicity against cancer cell lines and microbial activities against Gram-positive and Gram-negative bacteria. A specific amine derivative displayed potent activity, indicating the potential for developing new therapeutic agents (Phutdhawong et al., 2019).
Enzymatic Synthesis of Biobased Polyesters
Research on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters presents a method for producing novel biobased furan polyesters. These polyesters, derived from renewable resources, showcase promising properties for applications in materials science, furthering the development of sustainable polymeric materials (Jiang et al., 2014).
Selective Synthesis of THF-Derived Amines
The selective transformation of furan-derived ketones into tetrahydrofuran (THF)-derived amines using palladium catalysis demonstrates an efficient method for producing valuable amines from biomass-based feedstocks. This research underscores the versatility of furan derivatives in synthesizing complex molecules with potential applications in pharmaceuticals and organic chemistry (Jiang et al., 2019).
Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers
Another study reports the synthesis of bis(hydroxylmethylfurfuryl)amine (BHMFA) from 5-hydroxymethylfurfural (5-HMF), showcasing a route to furan-based monomers for biopolymer formation. This work highlights the potential of these compounds in creating functional materials with adjustable properties, contributing to the advancement of biopolymer research and development (Xu et al., 2016).
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLOYQDBHXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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